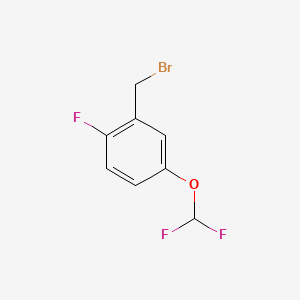

5-(Difluoromethoxy)-2-fluorobenzyl bromide

Descripción general

Descripción

5-(Difluoromethoxy)-2-fluorobenzyl bromide is a versatile organic compound that has been used in a wide range of scientific research applications. It is a colorless liquid with a boiling point of 211°C and a melting point of -60°C. This compound is highly soluble in most organic solvents, including ethanol, methanol, and ethyl acetate. It has a wide range of uses in organic synthesis, including the synthesis of difluoromethoxybenzyl derivatives and the preparation of fluorinated compounds.

Aplicaciones Científicas De Investigación

- Late-stage difluoromethylation

- Scientific Field : Organic Chemistry

- Application Summary : Difluoromethylation processes based on X–CF 2 H bond formation where X is C (sp), C (sp 2 ), C (sp 3 ), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

- Methods of Application : The last decade has witnessed an upsurge of metal-based methods that can transfer CF 2 H to C (sp 2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp 2 )–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .

- Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

-

Formation of X–CF2H bonds

- Scientific Field : Organic Chemistry

- Application Summary : The formation of X–CF2H bonds where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .

- Methods of Application : The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .

- Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance .

-

Synthesis of trifluoromethyl ethers

- Scientific Field : Organic Chemistry

- Application Summary : The trifluoromethoxy group is becoming more and more important in both agrochemical research and pharmaceutical chemistry .

- Methods of Application : The synthesis of trifluoromethyl ethers involves the introduction of a trifluoromethoxy group into organic compounds .

- Results or Outcomes : Trifluoromethyl ethers have found utility as substituents in bioactive compounds .

-

Direct Arylation of Heteroarenes

- Scientific Field : Organic Chemistry

- Application Summary : The introduction of a difluorobenzo[d][1,3]dioxole unit on heteroarenes is particularly interesting because of their presence on important pharmaceutical compounds .

- Methods of Application : The reactivity of 5-bromo-2,2-difluorobenzo[d][1,3]dioxole in direct arylation is described .

- Results or Outcomes : This method allows for the synthesis of complex molecules with difluorobenzo[d][1,3]dioxole units .

-

Synthesis of Polyfluoroalkoxy-Substituted Bromobenzenes

- Scientific Field : Organic Chemistry

- Application Summary : The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis was explored .

- Methods of Application : High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as inexpensive base . Similar yields were obtained with o/m/p-trifluoromethoxy-, o/p-difluoromethoxy-, and tetrafluoroethoxy- substituents on the aryl bromide .

- Results or Outcomes : This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .

-

Development of Pharmaceutical Chemistry

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : Many important drugs contain a (polyfluoroalkoxy)benzene unit . For example, Sonidegib is an anticancer agent for treating basal-cell carcinoma, Lumacaftor is employed to treat Mucoviscidose .

- Methods of Application : The development of simple procedures allowing to have access to polyfluoroalkoxy-substituted benzene derivatives using inexpensive reagents in a few steps is of great interest to researchers working in the field of pharmaceutical chemistry .

- Results or Outcomes : The trifluoromethoxy group is becoming more and more important in both agrochemical research and pharmaceutical chemistry .

Propiedades

IUPAC Name |

2-(bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-4-5-3-6(13-8(11)12)1-2-7(5)10/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQMYENSWWJQAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-4-(difluoromethoxy)-1-fluorobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

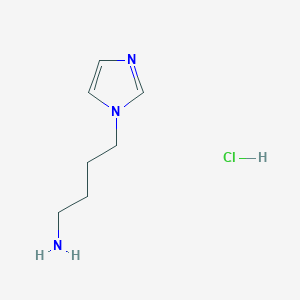

![4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide](/img/structure/B1451236.png)

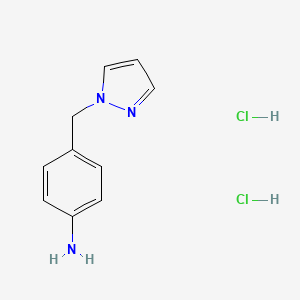

![1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-YL]-ethylamine hydrochloride](/img/structure/B1451239.png)

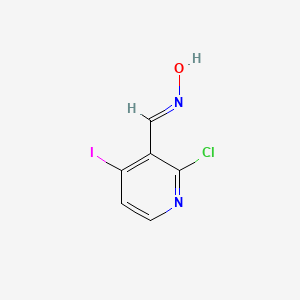

![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451240.png)

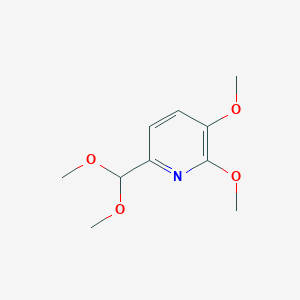

![3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B1451249.png)

![6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451256.png)